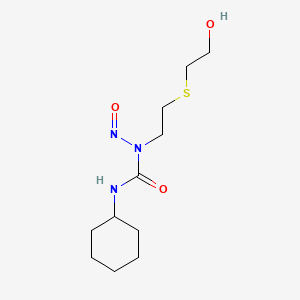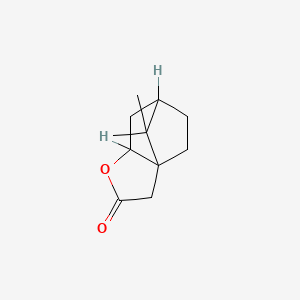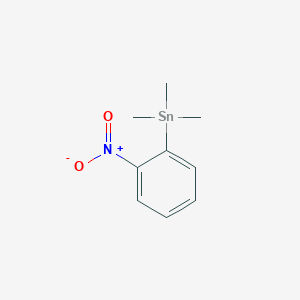
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C13H18N4O2 It is characterized by the presence of a cyclohexyl group, a nitroso group, and a pyridin-3-ylmethyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, followed by the addition of urea to complete the synthesis. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Cyclohexyl-1-nitro-1-(pyridin-3-ylmethyl)urea.
Reduction: Formation of 3-Cyclohexyl-1-amino-1-(pyridin-3-ylmethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexyl-1-nitroso-1-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine group at the 2-position.
3-Cyclohexyl-1-nitroso-1-(pyridin-4-ylmethyl)urea: Similar structure but with the pyridine group at the 4-position.
3-Cyclohexyl-1-nitroso-1-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. This positional specificity may result in distinct biological and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
63712-99-2 |
|---|---|
Formule moléculaire |
C13H18N4O2 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
3-cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H18N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H,15,18) |
Clé InChI |
KKLFLNDULJXJNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CC2=CN=CC=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)

![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

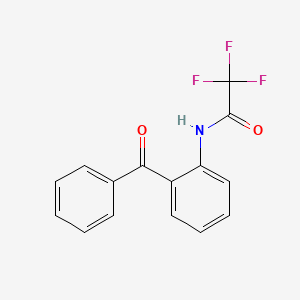
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
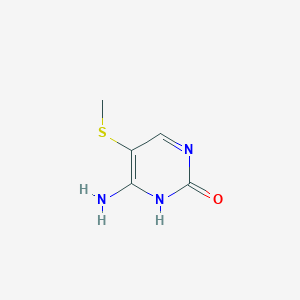
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)

